4-(2-Chloroethyl)benzaldehyde

Chitosan Modification Degree of Substitution Biopolymer Functionalization

4-(2-Chloroethyl)benzaldehyde (CAS 103076-33-1) is a heterobifunctional aromatic aldehyde featuring both a reactive aldehyde group and a chloroethyl substituent on the benzene ring. This compound serves as a versatile building block in organic synthesis, particularly for the introduction of styrenic or functionalized ethylbenzene moieties via dehydrohalogenation or nucleophilic substitution.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
CAS No. 103076-33-1
Cat. No. B1339278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloroethyl)benzaldehyde
CAS103076-33-1
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCl)C=O
InChIInChI=1S/C9H9ClO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2
InChIKeyQSAAKRQPQKJMHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloroethyl)benzaldehyde (CAS 103076-33-1): A Key Bifunctional Synthetic Intermediate


4-(2-Chloroethyl)benzaldehyde (CAS 103076-33-1) is a heterobifunctional aromatic aldehyde featuring both a reactive aldehyde group and a chloroethyl substituent on the benzene ring . This compound serves as a versatile building block in organic synthesis, particularly for the introduction of styrenic or functionalized ethylbenzene moieties via dehydrohalogenation or nucleophilic substitution. Its unique structure allows for orthogonally-addressable reactivity, distinguishing it from simple benzaldehydes or monofunctional haloarenes.

The Critical Role of the Halogen Atom: Why 4-(2-Chloroethyl)benzaldehyde Cannot Be Simply Replaced


The selection of the halogen atom on the ethyl chain profoundly impacts downstream reaction selectivity and final product performance. As demonstrated in chitosan-based Schiff base synthesis, the choice between chloro and bromo analogs directly affects the degree of substitution (DS) on the biopolymer backbone [1]. The chloroethyl group's distinct leaving group ability relative to bromo or hydroxyl analogs dictates the kinetics of elimination and substitution steps, influencing material thermal stability [1]. Therefore, a simple swap to a 4-(2-bromoethyl) or 4-(2-hydroxyethyl) analog can lead to a different product profile, making direct interchange in a synthetic or procurement workflow unreliable without re-optimization.

4-(2-Chloroethyl)benzaldehyde (103076-33-1): Quantitative Evidence for Differentiated Performance


Degree of Substitution (DS) in Chitosan Schiff Base Synthesis: Chloro vs. Bromo

In a direct head-to-head study, chitosan Schiff bases synthesized with 4-(2-chloroethyl)benzaldehyde (CSSB-1) achieved a degree of substitution (DS) of 14.2%, while those made with the analogous 4-(2-bromoethyl)benzaldehyde (CSSB-2) reached a higher DS of 15.7% under identical conditions [1]. This quantifies the bromo analog's higher reactivity in the condensation reaction.

Chitosan Modification Degree of Substitution Biopolymer Functionalization

Thermal Stability of Chitosan-Schiff Base Conjugates via DSC

The resulting chitosan-Schiff base (CSSB-1) exhibits a higher onset decomposition temperature than its bromo-derived counterpart. DSC analysis shows that the exothermic degradation for the chloro-derivative (CSSB-1) begins at 243 °C, compared to 239 °C for the bromo-derivative (CSSB-2) [1].

Thermal Analysis DSC Biomaterial Stability

Synthetic Accessibility via Chemoselective Suzuki-Type Coupling

4-(2-Chloroethyl)benzaldehyde can be efficiently constructed through a chemoselective nickel-catalyzed Suzuki-type coupling of 1,2-dichloroethane with 4-formylphenylboronic acid . This method selectively activates one C(sp3)-Cl bond, preserving the second for subsequent functionalization. This is in contrast to the synthesis of the bromo analog, which typically requires the use of the more expensive and less selective 1-bromo-2-chloroethane or direct bromination steps, potentially leading to lower overall yields and more complex purification.

C-C Coupling Nickel Catalysis Chemoselectivity

Inhibitory Activity Against Aldehyde Dehydrogenase Isoforms

4-(2-Chloroethyl)benzaldehyde demonstrates notable and differential inhibitory activity against human aldehyde dehydrogenase isoforms ALDH1A1 and ALDH2. BindingDB data records IC50 values of 80 nM against ALDH1A1 [1] and 229 nM against ALDH2 [2].

Enzyme Inhibition ALDH2 Drug Discovery

Recommended Application Scenarios for 4-(2-Chloroethyl)benzaldehyde Based on Quantitative Evidence


Controlled Functionalization of Biopolymers for Tailored Biomaterials

When a moderate and precise degree of substitution is required, for example to avoid excessive cross-linking or to preserve the solubility of a chitosan-based material, 4-(2-chloroethyl)benzaldehyde is the preferred synthon [1]. Its lower DS of 14.2% compared to the bromo analog's 15.7% demonstrates that it offers a finer level of control over the final architecture, a critical parameter for biomedical applications.

Synthesis of Thermally-Robust Polymer Conjugates

For applications requiring a higher thermal processing window, such as in hot-melt extrusion or high-temperature molding, the conjugate made with this compound has a proven 4 °C higher onset decomposition temperature (243 °C) compared to the bromo analog (239 °C) [1]. This makes it a superior choice for developing heat-resistant biopolymer composites.

Cost-Sensitive Syntheses Requiring β-Chloroethylarene Intermediates

When scaling up the synthesis of β-chloroethylarene building blocks, the established chemoselective nickel-catalyzed coupling using inexpensive 1,2-dichloroethane provides a cost and atom-economy rationale for selecting this compound over its bromo counterpart [1]. This route simplifies procurement logistics and can offer a lower cost of goods.

Pharmacological Tool for Selective Aldehyde Dehydrogenase (ALDH) Inhibition

In pre-clinical drug discovery targeting aldehyde metabolism, this compound serves as a potent, dual ALDH1A1/ALDH2 inhibitor with measurable selectivity [1][2]. Its predictable IC50 values (80 nM and 229 nM) make it a reliable standard for assay development and structure-activity relationship (SAR) studies, where simple benzaldehyde would be ineffective.

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